molecular formula C8H10N2O2S B15250905 Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate

Cat. No.: B15250905
M. Wt: 198.24 g/mol
InChI Key: ZWXKKMRNLQIQSD-UHFFFAOYSA-N
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Description

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is a pyrimidine derivative characterized by a methylthio (-SMe) group at the 2-position and a methyl ester-substituted acetoxy (-CH2COOMe) group at the 4-position of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds . Its reactivity is influenced by the electron-withdrawing pyrimidine ring and the nucleophilic methylthio group, enabling diverse functionalization pathways.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 2-(2-methylsulfanylpyrimidin-4-yl)acetate

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)5-6-3-4-9-8(10-6)13-2/h3-4H,5H2,1-2H3

InChI Key

ZWXKKMRNLQIQSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding alcohol

    Substitution: Various substituted pyrimidines

Mechanism of Action

The mechanism of action of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate, differing primarily in substituents, ester groups, or ring systems:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties References
This compound 2-(methylthio), 4-(CH2COOMe) C9H11N2O2S Intermediate for kinase inhibitors, agrochemicals
Ethyl 2-(pyrimidin-2-ylthio)acetate 2-(SH), 4-(CH2COOEt); thioether linkage C8H10N2O2S Precursor for hydrazide derivatives (antimicrobial agents)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methyl, 4-(thietan-3-yloxy), 2-(SCH2COOEt) C12H16N2O3S2 Antiviral and anticancer candidate; modified solubility via thietane
Methyl 2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate Chromenopyrimidine fused ring, 9-methoxy, 2-phenyl C21H18N2O4S Potential anticancer agent (chromenopyrimidine core enhances DNA intercalation)
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate 2,6-dichloro, 4-(CH2COOMe) C8H7Cl2N2O2 Agrochemical intermediate (herbicides, fungicides)
Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate 4-amino, 5-cyano, 2-(SCH2COOEt) C9H11N4O2S Antimetabolite or nucleotide analog synthesis
Methyl 2-[18F]fluoro-2-(methylthio)acetate Fluorinated at acetate α-position, 2-(SMe) C4H6FO2S Radiopharmaceutical tracer (PET imaging)

Reactivity and Functionalization

  • Electrophilic Substitution: The methylthio group in the target compound facilitates electrophilic aromatic substitution (e.g., bromination at the 5-position) . In contrast, amino or cyano substituents (e.g., in ) enhance nucleophilic reactivity for cross-coupling reactions.
  • Ester Hydrolysis : The methyl ester in the target compound can be hydrolyzed to carboxylic acid for further conjugation, a property shared with ethyl esters in but less feasible in fluorinated derivatives due to steric hindrance .
  • Ring Modifications: Chromenopyrimidine derivatives (e.g., ) exhibit rigid planar structures, enhancing intercalation with biomolecules compared to simpler pyrimidines.

Biological Activity

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by a methylthio group at the 2-position and an acetate moiety. Its structure can be represented as follows:

Chemical Formula C9H10N2OS\text{Chemical Formula }C_9H_{10}N_2OS

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing efficacy in inhibiting growth, particularly in gram-positive bacteria. The mechanism appears to involve interference with bacterial DNA synthesis pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and leukemia cells. The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Study: Inhibition of Leukemia Cells
A study involving MV4-11 acute myeloid leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis at concentrations as low as 1 µM after 24 hours of exposure.

Concentration (µM) Cell Viability (%)
0.2590
1.0060
2.5030

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of CDK Activity : The compound inhibits CDK4/6, leading to cell cycle arrest in the G1 phase, which is critical for cancer cell proliferation.
  • DNA Synthesis Interference : By targeting enzymes involved in DNA replication, it disrupts the normal cellular processes necessary for cancer growth.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the methylthio group significantly affect its biological activity. Compounds with electron-donating groups at specific positions on the pyrimidine ring tend to exhibit enhanced activity against both microbial and cancer cell lines.

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